molecular formula C19H20N2O2 B15250711 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate CAS No. 1220669-36-2

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate

Cat. No.: B15250711
CAS No.: 1220669-36-2
M. Wt: 308.4 g/mol
InChI Key: BCWKNNDZLLBHEG-ZDUSSCGKSA-N
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Description

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate typically involves the protection of the amino group of (3S)-3-aminopyrrolidine-1-carboxylate with the Fmoc group. This can be achieved through the reaction of (3S)-3-aminopyrrolidine-1-carboxylate with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate has several scientific research applications:

    Peptide Synthesis: Widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.

    Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

    Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.

    Material Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

Properties

CAS No.

1220669-36-2

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate

InChI

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m0/s1

InChI Key

BCWKNNDZLLBHEG-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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